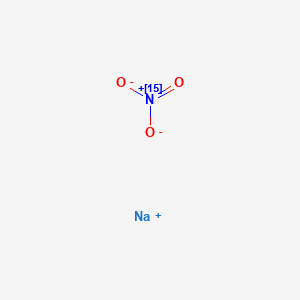

Sodium nitrate-15N

Description

Properties

IUPAC Name |

sodium;dioxido(oxo)(15N)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/NO3.Na/c2-1(3)4;/q-1;+1/i1+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWDWKYIASSYTQR-YTBWXGASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[15N+](=O)([O-])[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70466018 | |

| Record name | Sodium nitrate-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.988 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31432-45-8 | |

| Record name | Sodium nitrate N-15 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031432458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium nitrate-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium nitrate-15N | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM NITRATE N-15 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GNX7H7XF7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Sodium Nitrate-¹⁵N

This guide provides an in-depth exploration of the chemical and physical properties of Sodium nitrate-¹⁵N (Na¹⁵NO₃), a stable isotope-labeled compound critical for a range of applications in scientific research and drug development. This document is intended for researchers, scientists, and professionals who require a comprehensive understanding of this material for its effective and safe implementation in experimental workflows.

Introduction: The Significance of ¹⁵N Labeling

Sodium nitrate, in its natural isotopic abundance, is a widely used chemical. However, the incorporation of the stable, non-radioactive isotope of nitrogen, ¹⁵N, in place of the more abundant ¹⁴N, provides a powerful tool for tracing the metabolic fate of nitrate and other nitrogen-containing compounds in biological and environmental systems.[1][2] The distinct mass of the ¹⁵N nucleus allows for its detection and quantification by mass spectrometry and NMR spectroscopy, enabling researchers to elucidate complex biochemical pathways and environmental cycles.[3] This guide will delve into the specific chemical characteristics of Sodium nitrate-¹⁵N that are fundamental to its application.

Physicochemical Properties

The fundamental physical and chemical properties of Sodium nitrate-¹⁵N are largely governed by its ionic nature and the nitrate moiety. However, the isotopic substitution of ¹⁴N with ¹⁵N results in a subtle but important difference in its molecular weight.

Molecular and Isotopic Characteristics

The defining feature of Sodium nitrate-¹⁵N is its isotopic enrichment. Commercially available Sodium nitrate-¹⁵N is typically offered in various isotopic purities, with ≥98 atom % ¹⁵N being common for demanding research applications.[4] This high level of enrichment is crucial for minimizing background noise and maximizing the signal from the labeled compound in analytical experiments. Other enrichment levels, such as 10%, 60%, etc., are also available for specific applications.[5][6]

Table 1: Key Molecular and Isotopic Properties of Sodium Nitrate-¹⁵N

| Property | Value | Source(s) |

| Chemical Formula | Na¹⁵NO₃ | [7] |

| Molecular Weight | 85.99 g/mol (for ≥98 atom % ¹⁵N) | [3][7] |

| CAS Number | 31432-45-8 | [3][7] |

| Isotopic Purity | Commonly ≥98 atom % ¹⁵N; other purities available | [1][4] |

| Mass Shift | M+1 |

Physical Properties

Sodium nitrate-¹⁵N is a white, crystalline solid.[5][8] It is known to be deliquescent, meaning it has a tendency to absorb moisture from the air to form a solution.[5] This property necessitates storage in a dry environment to maintain its free-flowing powder form.

Table 2: Physical Properties of Sodium Nitrate-¹⁵N

| Property | Value | Source(s) |

| Appearance | White crystalline solid/powder | [5][8] |

| Melting Point | 306 °C (decomposes at 380 °C) | [9] |

| Solubility in Water | 87.4 g/100 cm³ at 20 °C; 91.2 g/100 g at 25 °C | [5][8] |

| Solubility in other solvents | Soluble in alcohol, very soluble in liquid ammonia. | [8][9] |

Chemical Reactivity and Stability

The chemical behavior of Sodium nitrate-¹⁵N is primarily dictated by the nitrate ion (NO₃⁻), a strong oxidizing agent. The ¹⁵N isotope does not significantly alter the fundamental reactivity of the nitrate ion.

Oxidizing Properties

Sodium nitrate-¹⁵N is a strong oxidizer and can intensify fires.[3][10] It can react vigorously, and in some cases explosively, with combustible materials, organic compounds, and reducing agents.[8][10] Therefore, it is crucial to store this compound away from such materials.

Thermal Decomposition

Upon heating, Sodium nitrate-¹⁵N decomposes. At its boiling point of 380 °C, it breaks down to form sodium nitrite (NaNO₂) and oxygen.[9] In the event of a fire, this decomposition can produce toxic fumes, including nitrogen oxides (NOx) and sodium oxides.[8][11]

Chemical Equation: Thermal Decomposition

2Na¹⁵NO₃(s) + Heat → 2Na¹⁵NO₂(s) + O₂(g)

Isotopic Stability

The ¹⁵N isotope is a stable isotope of nitrogen, meaning it does not undergo radioactive decay.[2] This stability is a key advantage for its use in long-term tracer studies, as there is no loss of the isotopic label over time due to decay. The covalent bond between the ¹⁵N and oxygen atoms within the nitrate ion is strong, ensuring the isotopic label remains intact under typical experimental conditions.

Applications in Research

The unique properties of Sodium nitrate-¹⁵N make it an invaluable tool in various scientific disciplines. Its primary application lies in its use as a tracer in isotopic labeling studies.

Metabolic and Agricultural Research

In biological and agricultural sciences, Sodium nitrate-¹⁵N is used to trace the uptake, assimilation, and metabolism of nitrogen in organisms and ecosystems.[6][12] By introducing ¹⁵N-labeled nitrate, researchers can follow its path into amino acids, proteins, and other nitrogenous biomolecules, providing insights into nutrient cycling and fertilizer efficiency.[6]

Environmental Science

Environmental scientists utilize Sodium nitrate-¹⁵N to study nitrogen cycling in terrestrial and aquatic environments.[13] It helps in identifying sources of nitrate pollution and understanding the processes of denitrification and nitrogen fixation.

Chemical Synthesis

As a source of the ¹⁵N stable isotope, Sodium nitrate-¹⁵N serves as a precursor in the synthesis of other ¹⁵N-labeled compounds.[5] This allows for the creation of a wide array of labeled molecules for specific research needs.

Experimental Workflow: A Conceptual Overview

The use of Sodium nitrate-¹⁵N in a typical isotopic labeling experiment follows a general workflow. The diagram below illustrates the key stages, from sample preparation to data analysis.

Caption: A generalized workflow for a ¹⁵N isotopic labeling experiment.

Safety and Handling

Due to its oxidizing nature and potential health effects, proper safety precautions must be observed when handling Sodium nitrate-¹⁵N.[11][14]

Personal Protective Equipment (PPE)

Appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat, should always be worn.[15][16] For operations that may generate dust, respiratory protection is recommended.[14]

Storage and Incompatibilities

Sodium nitrate-¹⁵N should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[3][15] It must be kept away from combustible materials, reducing agents, and sources of heat or ignition.[10][17]

Spill and Disposal Procedures

In case of a spill, the area should be cleared, and the material should be carefully swept up to avoid generating dust.[15][16] Disposal of Sodium nitrate-¹⁵N must be in accordance with local, state, and federal regulations for hazardous waste.[14]

The following diagram outlines the key safety considerations for handling Sodium nitrate-¹⁵N.

Caption: Key safety considerations for Sodium nitrate-¹⁵N.

Conclusion

Sodium nitrate-¹⁵N is a chemically robust and isotopically stable compound that serves as a cornerstone for tracer studies in a multitude of scientific fields. A thorough understanding of its chemical properties, including its physicochemical characteristics, reactivity, and handling requirements, is essential for its safe and effective use. By leveraging the unique properties of the ¹⁵N isotope, researchers can continue to unravel the complexities of biological and environmental systems.

References

-

IsotopeShop.com. (n.d.). Sodium Nitrate • 15N. Retrieved from [Link]

-

IsotopeShop.com. (n.d.). Sodium Nitrate (15N, 10%). Retrieved from [Link]

-

Novachem. (2019). SODIUM NITRATE (15N, 98%+). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Sodium Nitrate. PubChem Compound Database. Retrieved from [Link]

-

Cheméo. (n.d.). Sodium nitrate. Retrieved from [Link]

-

Sciencemadness Wiki. (n.d.). Sodium nitrate. Retrieved from [Link]

-

IsotopeShop.com. (n.d.). Sodium Nitrite Archives. Retrieved from [Link]

-

SLS - Lab Supplies. (n.d.). Sodium nitrate-15N ?98 atom %. Retrieved from [Link]

-

Smart Achievers. (n.d.). p-Block Elements. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium nitrate. Retrieved from [Link]

-

Journal of Physical Science. (2018). Application of Nitrate Stable Isotopes, δ15N-NO3- and δ18O-NO3-, in Bukit Merah Reservoir, Malaysia. Retrieved from [Link]

-

U.S. Geological Survey. (2012). Determination of the δ15N of Nitrate in Water; RSIL Lab Code 2899. Retrieved from [Link]

Sources

- 1. isotope.com [isotope.com]

- 2. smartachievers.online [smartachievers.online]

- 3. isotope.com [isotope.com]

- 4. This compound 15N = 98atom , = 99 CP 31432-45-8 [sigmaaldrich.com]

- 5. Sodium Nitrate • 15N • Sodium Nitrate • IsotopeShop.com [isotopeshop.com]

- 6. Sodium Nitrate (15N, 10%) • Na15NO3 • IsotopeShop.com [isotopeshop.com]

- 7. scbt.com [scbt.com]

- 8. Sodium Nitrate | NaNO3 | CID 24268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Sodium nitrate | 7631-99-4 [chemicalbook.com]

- 10. dl.novachem.com.au [dl.novachem.com.au]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. isotope.com [isotope.com]

- 13. Application of Nitrate Stable Isotopes, δ15N-NO3- and δ18O-NO3-, in Bukit Merah Reservoir, Malaysia - Journal of Physical Science [jps.usm.my]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. isotope.com [isotope.com]

- 16. amherst.edu [amherst.edu]

- 17. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Physical Characteristics of 99% Enriched Sodium Nitrate-¹⁵N

This guide provides an in-depth exploration of the essential physical and chemical properties of Sodium Nitrate-¹⁵N with an isotopic enrichment of 99%. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes critical data with practical insights to facilitate its effective application in experimental settings.

Introduction: The Significance of ¹⁵N Enrichment

Sodium nitrate (NaNO₃) is a well-known inorganic salt with diverse applications. The strategic substitution of the natural abundance ¹⁴N isotope (99.63%) with the stable, heavier ¹⁵N isotope to an enrichment level of ≥99% creates a powerful tool for a multitude of scientific investigations. The distinct nuclear properties of ¹⁵N, particularly its nuclear spin of 1/2, make it amenable to Nuclear Magnetic Resonance (NMR) spectroscopy, providing sharp signals that are invaluable for structural and mechanistic studies.[1] This high level of enrichment ensures that the spectroscopic signature of the ¹⁵N atom is dominant and easily distinguishable from the natural abundance background, a critical feature for tracer studies in metabolic research, environmental science, and materials science.[2]

Core Physical and Chemical Properties

The fundamental physical characteristics of 99% enriched Sodium Nitrate-¹⁵N are primarily governed by the properties of the sodium nitrate molecule itself, with the isotopic substitution having a negligible effect on macroscopic properties such as appearance and solubility.

General Characteristics

Sodium Nitrate-¹⁵N is a white, crystalline solid. It is often described as a powder or as transparent, colorless crystals. The compound has a slight saline taste and is odorless. It is known to be deliquescent, meaning it has a tendency to absorb moisture from the air.[3]

Molecular and Thermal Properties

The incorporation of the heavier ¹⁵N isotope results in a slightly higher molecular weight compared to its natural abundance counterpart.

| Property | Value | Source(s) |

| Molecular Formula | Na¹⁵NO₃ | [4] |

| Molecular Weight | 85.99 g/mol | [4][5] |

| Melting Point | 306 °C (decomposes) | [2] |

| Boiling Point | 380 °C (decomposes) | |

| Density | ~2.26 g/cm³ |

Note: The density of unenriched sodium nitrate is approximately 2.26 g/cm³. Significant deviation due to isotopic enrichment is not expected.

Solubility Profile

Sodium Nitrate-¹⁵N exhibits high solubility in water, a key characteristic for its use in aqueous-based experimental systems. Its solubility is also notable in other polar solvents.

| Solvent | Solubility | Temperature (°C) |

| Water | 87.4 g / 100 cm³ | 20 |

| Water | 91.2 g / 100 g | 25 |

| Glycerol | Soluble | Ambient |

| Ethanol | Slightly Soluble | Ambient |

| Methanol | Slightly Soluble | Ambient |

Structural and Spectroscopic Characterization

The true utility of 99% enriched Sodium Nitrate-¹⁵N lies in its unique spectroscopic properties, which are a direct consequence of the ¹⁵N nucleus.

Crystal Structure

At room temperature, sodium nitrate possesses a trigonal and rhombohedral crystal structure, specifically a calcite-type structure.[6] The isotopic substitution of ¹⁴N with ¹⁵N does not induce a significant change in the crystal lattice parameters. The nitrate ion (NO₃⁻) in this structure is planar, with the nitrogen atom at the center of a triangle of oxygen atoms.

Caption: Workflow for ¹⁵N enrichment analysis by mass spectrometry.

Methodology:

-

Sample Preparation: A known quantity of 99% enriched Sodium Nitrate-¹⁵N is dissolved in high-purity deionized water to create a stock solution of known concentration.

-

Chemical Conversion: The nitrate in the sample is chemically converted to a gaseous nitrogen species suitable for mass spectrometric analysis, such as dinitrogen (N₂) or nitrous oxide (N₂O). This can be achieved through various methods, including reduction with a suitable agent (e.g., Devarda's alloy) or by using denitrifying bacteria that lack N₂O reductase. [7]3. Mass Spectrometric Analysis: The resulting gas is introduced into an isotope ratio mass spectrometer (IRMS) or a gas chromatograph-mass spectrometer (GC-MS). [7]The instrument measures the ion currents of the different isotopologues of the gas. For example, if N₂ is the analyte, the instrument will measure the signals for m/z 28 (¹⁴N¹⁴N), m/z 29 (¹⁴N¹⁵N), and m/z 30 (¹⁵N¹⁵N).

-

Calculation of Isotopic Enrichment: The atom percent ¹⁵N is calculated from the measured ion current ratios. For N₂, the following formula can be used:

Atom % ¹⁵N = [ (0.5 * I₂₉ + I₃₀) / (I₂₈ + I₂₉ + I₃₀) ] * 100

Where I₂₈, I₂₉, and I₃₀ are the ion currents for the respective mass-to-charge ratios.

Thermal Decomposition

Upon heating, sodium nitrate undergoes thermal decomposition. The initial step of this decomposition is the formation of sodium nitrite (NaNO₂) and oxygen gas (O₂). [8] 2NaNO₃(s) → 2NaNO₂(s) + O₂(g)

At higher temperatures (above ~500°C), further decomposition can occur, leading to the formation of sodium oxide (Na₂O), nitrogen gas (N₂), and oxygen gas (O₂). The exact decomposition products and their ratios can be influenced by temperature and the surrounding atmosphere. [9]In the case of 99% enriched Sodium Nitrate-¹⁵N, the nitrogen-containing gaseous products will be correspondingly enriched in ¹⁵N. For example, the dinitrogen gas produced would be predominantly ¹⁵N¹⁵N.

Conclusion

99% enriched Sodium Nitrate-¹⁵N is a versatile and powerful tool for scientific research, offering a stable isotopic label that can be traced and quantified through a variety of analytical techniques. Its well-defined physical properties, coupled with its unique spectroscopic characteristics, make it an invaluable resource for elucidating reaction mechanisms, tracking metabolic pathways, and understanding complex biological and chemical systems. A thorough understanding of its physical characteristics, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

-

IsotopeShop. (n.d.). Sodium Nitrate • IsotopeShop.com - 15N. Retrieved from [Link]

- Bond, B. D., & Jacobs, P. W. M. (1966). The thermal decomposition of sodium nitrate. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1265-1268.

-

Hiden Analytical. (2021, March 30). Membrane inlet mass spectrometry method (REOX/MIMS) to measure 15N-nitrate in isotope-enrichment. Retrieved from [Link]

- Nagorny, K., & Worzala, F. (1966). The Kinetics of the Thermal Decomposition of Sodium Nitrate and of the Reaction between Sodium Nitrite and Oxygen. Zeitschrift für anorganische und allgemeine Chemie, 347(3-4), 169-180.

- Freeman, E. S. (1957). The Kinetics of the Thermal Decomposition of Sodium Nitrate and of the Reaction between Sodium Nitrite and Oxygen. Journal of the American Chemical Society, 79(4), 838-842.

-

Nagwa, A. (2023). Question Video: Naming the Products of the Thermal Decomposition of Sodium Nitrate. Nagwa. Retrieved from [Link]

-

Nagwa. (n.d.). Video: Naming the Products of the Thermal Decomposition of Sodium Nitrate. Retrieved from [Link]

-

NIST. (n.d.). Sodium nitrate. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). sodium nitrate. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of sodium nitrate (a) control and (b) treated. Retrieved from [Link]

- Russow, R. (1999). Determination of (15)N in (15)N-enriched nitrite and nitrate in aqueous samples by reaction continuous flow quadrupole mass spectrometry. Rapid communications in mass spectrometry : RCM, 13(13), 1334–1338.

-

SciSpace. (n.d.). The thermal decomposition of sodium nitrate and the effects of several oxides on the decomposition. Retrieved from [Link]

-

SciSpace. (n.d.). The Crystal Structure of Sodium Nitrate in the High-Temperature Phase. Retrieved from [Link]

- Thamdrup, B., Hansen, J. W., & Sørensen, J. (2014). Measuring 15N Abundance and Concentration of Aqueous Nitrate, Nitrite, and Ammonium by Membrane Inlet Quadrupole Mass Spectrometry. Methods in Enzymology, 539, 235-252.

-

ResearchGate. (n.d.). Nitrogen-15 NMR chemical shift ranges for oxime, nitro, and nitroso.... Retrieved from [Link]

- Strømme, K. O. (1969). The Crystal Structure of Sodium Nitrate in the High-Temperature Phase. Acta Chemica Scandinavica, 23, 1616-1624.

- Isobe, K., Suwa, Y., Ikutani, J., Kuroiwa, M., Makita, T., Takebayashi, Y., Yoh, M., Otsuka, S., Senoo, K., Ohmori, M., & Koba, K. (2011). Analytical techniques for quantifying (15)N/(14)N of nitrate, nitrite, total dissolved nitrogen and ammonium in environmental samples using a gas chromatograph equipped with a quadrupole mass spectrometer. Microbes and environments, 26(1), 46–53.

-

ResearchGate. (n.d.). 15 N NMR spectra for solid Na 15 NO 3 (a) and Na 15 NO 3 solution (b). Retrieved from [Link]

- Asmis, K. R., Neumark, D. M., Santambrogio, G., & Wöste, L. (2004). Infrared Spectroscopy of the Microhydrated Nitrate Ions NO3−(H2O)1−6. The Journal of Physical Chemistry A, 108(50), 11006–11013.

- Pérez, T., Trumbore, S. E., Tyler, S. C., Davidson, E. A., Keller, M., & de Camargo, P. B. (2006). Nitrous oxide nitrification and denitrification 15N enrichment factors from Amazon forest soils. Global Biogeochemical Cycles, 20(3).

- Ye, R. W., Kozlowski, J. A., & Tiedje, J. M. (2021). Advanced spectroscopic analysis and 15N-isotopic labelling study of nitrate and nitrite reduction to ammonia and nitrous oxide by E. coli. Analyst, 146(21), 6557-6567.

-

IsotopeShop. (n.d.). Sodium Nitrate (15N, 99%). Retrieved from [Link]

-

IsotopeShop. (n.d.). Sodium Nitrate (15N, 99%). Retrieved from [Link]

- Yeung, L. Y., Ash, J. L., & Young, E. D. (2017). Extreme enrichment in atmospheric 15N15N. Science advances, 3(11), e1701321.

- Wang, F., Nan, F., Yang, Y., Li, Y., & Chen, J. (2023). Resolving Nitrate Sources in Rivers Through Dual Isotope Analysis of δ 15 N and δ 18 O.

- Widory, D. (2018). Nitrate isotopes (δ 15N, δ 18O) in precipitation: best practices from an international coordinated research project. Environmental science & technology, 52(15), 8377-8387.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sodium Nitrate (15N, 99%) • Buy it now • IsotopeShop.com [isotopeshop.com]

- 3. isotope.com [isotope.com]

- 4. scbt.com [scbt.com]

- 5. isotope.com [isotope.com]

- 6. scispace.com [scispace.com]

- 7. Analytical techniques for quantifying (15)N/(14)N of nitrate, nitrite, total dissolved nitrogen and ammonium in environmental samples using a gas chromatograph equipped with a quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nagwa.com [nagwa.com]

- 9. scispace.com [scispace.com]

Principles of 15N Stable Isotope Tracing: An In-depth Technical Guide

Introduction: The Power of a Single Neutron

In the intricate landscape of biological systems, understanding the dynamic flow of molecules—the essence of metabolism—is paramount for advancing research and therapeutic development. Stable isotope tracing provides a powerful lens through which we can observe these processes without perturbing them. Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for a wide range of applications, including clinical trials.[1] This guide focuses on Nitrogen-15 (¹⁵N), a stable isotope of nitrogen that serves as a cornerstone for tracking the fate of nitrogen-containing compounds, from small molecule metabolites to the entire proteome.[2]

Nitrogen is a fundamental building block of life, central to amino acids, proteins, and nucleic acids. The most abundant isotope, ¹⁴N, has seven protons and seven neutrons. Its heavier, stable counterpart, ¹⁵N, contains an additional neutron. This subtle difference in mass, however, makes it analytically distinguishable via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4] By introducing ¹⁵N-labeled compounds into a biological system, we can trace their journey through complex biochemical pathways with exceptional precision, quantifying reaction rates and revealing the interconnectedness of metabolic networks.[1][5] This technique allows researchers to move beyond static snapshots and capture the dynamic nature of cellular function.

Core Principles of ¹⁵N Isotope Tracing

The fundamental principle of ¹⁵N tracing is the introduction of a molecule in which the natural abundance of ¹⁵N (~0.37%) has been artificially increased, or "enriched." This ¹⁵N-labeled molecule, or "tracer," behaves almost identically to its unlabeled counterpart in biochemical reactions.[1][5] Analytical instruments can then detect the incorporation of this heavy isotope into downstream molecules, revealing their metabolic origins and transformations.

Key Concepts:

-

Isotopic Enrichment: The percentage of a specific isotope (e.g., ¹⁵N) in a sample above its natural abundance. High enrichment of a tracer is crucial for generating a strong signal over the natural background.

-

Metabolic Flux: The rate of conversion of metabolites through a metabolic pathway.[6] ¹⁵N tracing allows for the quantification of these rates, providing a dynamic measure of pathway activity that cannot be obtained from metabolite concentration measurements alone.[7]

-

Steady-State vs. Dynamic Labeling:

-

Isotopic Steady-State: Achieved when the isotopic enrichment of intracellular metabolites becomes constant over time. This is a common assumption in many metabolic flux analysis (MFA) experiments and indicates that the labeling has fully equilibrated within the system.[8][9]

-

Dynamic (or Kinetic) Labeling: Involves monitoring the rate of ¹⁵N incorporation into metabolites over time, before a steady state is reached. This approach can provide valuable information about the kinetics of fast-reacting pathways.[8]

-

The choice between these approaches depends on the specific biological question. Steady-state analysis is powerful for determining the relative contributions of different pathways, while dynamic analysis excels at measuring the absolute rates of synthesis and turnover.

Experimental Design & Methodologies

A successful ¹⁵N tracing experiment hinges on meticulous planning, from the selection of the tracer to the final sample preparation. The causality behind each choice is critical for generating robust and interpretable data.

Choosing the Right ¹⁵N-Labeled Tracer

The selection of the ¹⁵N tracer is dictated by the specific metabolic pathway under investigation. The goal is to introduce the ¹⁵N label at a key entry point of the pathway.

| Tracer Type | Common Examples | Primary Application | Rationale |

| Inorganic Nitrogen Sources | ¹⁵NH₄Cl (Ammonium Chloride) | General labeling in microorganisms and plants. | Ammonium is a primary nitrogen source for many microbes and can be incorporated into a wide range of biomolecules, starting with glutamate and glutamine.[10][11] |

| Amino Acids | ¹⁵N-Glutamine, ¹⁵N-Leucine | Studying amino acid metabolism, protein synthesis/turnover, and nitrogen shuttling in mammalian cells. | Labeled amino acids trace specific pathways. For example, glutamine is a key nitrogen donor for nucleotide synthesis and other anabolic processes, particularly in cancer cells. |

| Nucleobases | ¹⁵N-Thymidine | DNA synthesis and cell proliferation studies. | Directly traces the incorporation of nitrogen into the building blocks of DNA. |

Causality in Tracer Selection: Why choose ¹⁵N-Glutamine over ¹⁵NH₄Cl for a cancer cell study? Many cancer cells exhibit "glutamine addiction," utilizing glutamine as a primary nitrogen and carbon source. Therefore, ¹⁵N-Glutamine provides a more direct and physiologically relevant tracer to study cancer-specific metabolic reprogramming than a general source like ammonium.

Labeling Strategies: In Vivo vs. In Vitro

The experimental system determines the labeling strategy. In vivo labeling involves administering the tracer to a whole organism, while in vitro labeling is performed on cultured cells.

-

In Vitro Labeling (Cell Culture): This is the most common approach. Cells are grown in a specially formulated medium where a standard nitrogen source is replaced with its ¹⁵N-labeled counterpart.[12] This allows for complete and uniform labeling of the entire proteome or metabolome.[13][14] The advantage is a highly controlled system where experimental variability is minimized because the "heavy" labeled cells can serve as an internal standard for the "light" (unlabeled) control cells.[12][13]

-

In Vivo Labeling (Model Organisms): This strategy is used for multicellular organisms like mice, fruit flies, or worms.[12][15] It involves providing a diet containing the ¹⁵N label. This approach offers invaluable insights into systemic metabolism and inter-organ nutrient exchange but presents challenges in achieving uniform and complete labeling across all tissues.[15]

Sample Preparation: Preserving the Isotopic Signature

Proper sample preparation is a self-validating system; it ensures that the isotopic information captured at the moment of collection is accurately reflected in the final analysis.

-

Quenching Metabolism: The first and most critical step is to instantly halt all enzymatic activity. This is typically achieved by flash-freezing the cells or tissue in liquid nitrogen or by using cold quenching solutions (e.g., cold methanol). This prevents any alteration of metabolite pools and their isotopic enrichment post-harvesting.

-

Extraction: The choice of extraction solvent depends on the target molecules. For polar metabolites, a mixture of methanol, acetonitrile, and water is common. For proteins, specific lysis buffers are used to ensure complete solubilization.[2]

-

Separation and Purification: For complex samples, target molecules must be separated before analysis. This is often achieved using chromatographic techniques like liquid chromatography (LC) or gas chromatography (GC), which are frequently coupled directly to a mass spectrometer.[16]

Analytical Techniques for ¹⁵N Detection

The core of any stable isotope tracing experiment is the analytical instrumentation capable of distinguishing between the light (¹⁴N) and heavy (¹⁵N) isotopes based on their mass difference.

Mass Spectrometry (MS)

MS is the principal technology for ¹⁵N analysis, offering unparalleled sensitivity and specificity.[2] It measures the mass-to-charge ratio (m/z) of ions. When a molecule incorporates ¹⁵N, its mass increases by approximately one Dalton for each ¹⁵N atom, resulting in a detectable mass shift in the spectrum.

-

Isotope Ratio Mass Spectrometry (IRMS): The gold standard for high-precision measurements of isotope ratios, especially at or near natural abundance.[2][17] It is often used in ecological and environmental studies.[18]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): The workhorse for metabolomics and proteomics. LC separates complex mixtures of molecules, which are then ionized and analyzed by the mass spectrometer.[3] High-resolution instruments like Orbitrap MS can resolve the small mass differences between isotopologues with high accuracy.[2]

The workflow below illustrates the general process from a labeled biological system to data acquisition via LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While less sensitive than MS, NMR is a powerful complementary technique.[3] It can provide information about the specific position of the ¹⁵N atom within a molecule without the need for fragmentation, offering unique insights into metabolic pathways and molecular structures.[19] Preparing a sample for NMR requires careful consideration of buffer components and pH to ensure high-quality spectra.[20]

Data Analysis & Interpretation

Raw data from the mass spectrometer consists of mass spectra showing the distribution of mass isotopologues (molecules that differ only in their isotopic composition).[21]

Key Analysis Steps:

-

Correction for Natural Abundance: All elements have a natural distribution of stable isotopes. The raw data must be corrected to subtract the contribution of naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N) to accurately determine the enrichment from the tracer.

-

Calculating Isotopic Enrichment: The percentage of the labeled pool is calculated for each metabolite or peptide. This is a direct measure of the extent to which the tracer has been incorporated.

-

Metabolic Flux Analysis (MFA): This is a computational modeling approach that uses the measured isotopic enrichment patterns to calculate intracellular reaction rates (fluxes).[6][8][22] By fitting the experimental data to a stoichiometric model of the metabolic network, MFA can provide a quantitative map of cellular metabolism.[7] Both carbon (¹³C) and nitrogen (¹⁵N) data can be integrated for a more comprehensive analysis of cellular metabolism.[9]

The principle of detecting ¹⁵N incorporation is based on observing pairs of peptide signals in the mass spectrum: one "light" (containing ¹⁴N) and one "heavy" (containing ¹⁵N).

Sources

- 1. metsol.com [metsol.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Stable isotope-resolved metabolomics and applications for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitrogen-15 tracing - Wikipedia [en.wikipedia.org]

- 6. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]

- 11. reddit.com [reddit.com]

- 12. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses | Springer Nature Experiments [experiments.springernature.com]

- 14. biorxiv.org [biorxiv.org]

- 15. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. literatur.thuenen.de [literatur.thuenen.de]

- 18. measurlabs.com [measurlabs.com]

- 19. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 21. researchgate.net [researchgate.net]

- 22. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - RSC Advances (RSC Publishing) [pubs.rsc.org]

Navigating the Nuances of Sodium Nitrate-15N: A Researcher's Guide to Safe Handling and Application

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The use of stable isotope-labeled compounds is a cornerstone of modern scientific investigation, enabling precise tracking and quantification in complex biological systems. Among these, Sodium nitrate-15N (Na¹⁵NO₃) has emerged as a valuable tool in metabolic research, particularly in studies of nitrogen metabolism and nitric oxide pathways.[1][2] While its non-radioactive nature precludes radiological hazards, the inherent chemical properties of sodium nitrate necessitate a comprehensive understanding of its safety profile and handling requirements to ensure the integrity of research and the safety of laboratory personnel.[3][4] This guide provides a detailed technical overview of the safety data for this compound, outlines rigorous handling and storage protocols, and offers practical insights for its use in a research setting.

Section 1: Unveiling the Profile of this compound: A Synthesis of Safety Data

This compound is a white, crystalline solid that is highly soluble in water.[1] From a chemical safety perspective, its properties are identical to its unlabeled counterpart. The primary hazards associated with this compound are its oxidizing nature and its potential health effects upon exposure.[5][6]

Hazard Identification and Classification

This compound is classified as a hazardous substance and is considered a dangerous good for transport.[7] The key hazard classifications are summarized in the table below.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Oxidizing Solids | Category 2/3 | Flame over circle | Danger/Warning | H272: May intensify fire; oxidizer.[5][8] |

| Acute Toxicity, Oral | Category 4 | Exclamation mark | Warning | H302: Harmful if swallowed.[5] |

| Eye Irritation | Category 2A | Exclamation mark | Warning | H319: Causes serious eye irritation.[5][8] |

| Skin Irritation | Category 2 | Exclamation mark | Warning | H315: Causes skin irritation.[5] |

| Germ Cell Mutagenicity | Category 2 | Health hazard | Warning | H341: Suspected of causing genetic defects.[5] |

| Carcinogenicity | Category 2 | Health hazard | Warning | H351: Suspected of causing cancer.[5] |

| Specific target organ toxicity — single exposure | Category 3 | Exclamation mark | Warning | H335: May cause respiratory irritation.[5] |

The Science Behind the Hazards: Understanding the Risks

The oxidizing properties of this compound mean that it can accelerate the burning of combustible materials, and in some cases, may lead to an explosion if large quantities are involved in a fire or if the combustible material is finely divided.[9] Heating can cause decomposition, leading to the release of toxic nitrogen oxides.[5]

The most significant health hazard associated with sodium nitrate is its ability to cause methemoglobinemia upon ingestion.[10][11] In the body, nitrate can be converted to nitrite, which then oxidizes the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin.[12] Methemoglobin is incapable of binding and transporting oxygen, leading to a "functional anemia."[11] Symptoms of methemoglobinemia can range from cyanosis (a bluish discoloration of the skin), dizziness, and headache at lower concentrations, to more severe effects like respiratory distress, seizures, and coma at higher levels.[11][13] Infants are particularly susceptible to nitrate-induced methemoglobinemia.[10]

Section 2: Best Practices for Handling and Storage: A Proactive Approach to Safety

A thorough understanding of the hazards associated with this compound is the foundation for establishing safe handling and storage protocols. The following guidelines are designed to minimize the risk of exposure and ensure a safe laboratory environment.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense against exposure to hazardous chemicals lies in robust engineering controls and the consistent use of appropriate PPE.

-

Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of dust particles.[14]

-

Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield are essential to protect against eye irritation.[5]

-

Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn to prevent skin contact.[14]

-

Protective Clothing: A lab coat or other protective clothing should be worn to prevent contamination of personal clothing.[5]

-

Safe Handling and Hygiene Practices

Adherence to strict hygiene practices is crucial to prevent accidental ingestion and cross-contamination.

-

Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.

-

Prevent Contact: Avoid contact with skin, eyes, and clothing.[15] In case of contact, follow the first-aid measures outlined in Section 3.

-

No Eating or Drinking: Do not eat, drink, or smoke in areas where this compound is handled or stored.

-

Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]

Storage and Incompatibility

Proper storage is critical to maintain the stability of this compound and to prevent hazardous reactions.

-

Storage Conditions: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[4] The container should be tightly closed to prevent the absorption of moisture.

-

Incompatible Materials: this compound is a strong oxidizer and must be stored separately from combustible materials, reducing agents, strong acids, and finely powdered metals to avoid the risk of fire or explosion.[9] It should not be stored on wooden shelves.[15]

Section 3: Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is critical.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and water. Seek medical attention if irritation persists.[5]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and provide the safety data sheet to the medical personnel.[5]

Accidental Release Measures

-

Small Spills: Carefully sweep up the spilled solid, avoiding dust generation, and place it in a designated, labeled container for disposal.

-

Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material using non-sparking tools.

-

Environmental Precautions: Prevent the spilled material from entering drains or waterways.

Section 4: Experimental Workflow: A Step-by-Step Protocol for Safe Use

The following protocol outlines a general workflow for the safe handling and use of this compound in a typical metabolic labeling experiment. This protocol should be adapted to the specific requirements of the research being conducted.

Protocol for Preparation of a Stock Solution

-

Preparation: Before starting, ensure that the chemical fume hood is clean and operational, and all necessary PPE is readily available.

-

Weighing: Accurately weigh the required amount of this compound solid in a clean, dry container inside the fume hood.

-

Dissolving: Slowly add the weighed solid to the desired solvent (e.g., sterile, deionized water) in a volumetric flask.

-

Mixing: Gently swirl the flask to dissolve the solid completely. Avoid vigorous shaking to prevent aerosol formation.

-

Labeling: Clearly label the stock solution with the compound name (this compound), concentration, date of preparation, and your initials.

-

Storage: Store the stock solution in a tightly sealed container in a cool, dark place as per the storage guidelines.

Decision-Making Workflow for Safe Handling

The following diagram illustrates a logical workflow for ensuring safety during the handling of this compound.

Caption: A workflow diagram illustrating the key decision points for the safe handling of this compound.

Section 5: Disposal Considerations

The disposal of this compound and any contaminated materials must be carried out in accordance with local, state, and federal regulations.

-

Waste Collection: Collect all waste materials, including unused this compound and contaminated labware, in a clearly labeled, sealed container.

-

Hazardous Waste: this compound waste should be treated as hazardous chemical waste.

-

Institutional Guidelines: Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures. Do not dispose of this compound down the drain.[14]

Section 6: Conclusion

This compound is a powerful tool for scientific inquiry, but its safe and effective use hinges on a thorough understanding of its properties and a commitment to rigorous safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can mitigate the risks associated with this compound and ensure the continued integrity and safety of their work. A proactive and informed approach to laboratory safety is not merely a matter of compliance; it is a fundamental pillar of scientific excellence.

References

-

Agency for Toxic Substances and Disease Registry. (2017). Toxicological Profile for Nitrate and Nitrite. Retrieved from [Link]

-

Novachem. (2019). SODIUM NITRATE (15N, 98%+). Retrieved from [Link]

-

ChemSupply Australia. (n.d.). Safety Data Sheet SODIUM NITRATE. Retrieved from [Link]

- Wagner, D. A., Schultz, D. S., Deen, W. M., Young, V. R., & Tannenbaum, S. R. (1983). Metabolic fate of an oral dose of 15N-labeled nitrate in humans: effect of diet supplementation with ascorbic acid. Cancer research, 43(4), 1921–1925.

-

IsotopeShop. (n.d.). Sodium Nitrate • 15N. Retrieved from [Link]

-

Moravek, Inc. (n.d.). 6 Safety Tips for the Handling and Storage of Radiolabeled Compounds. Retrieved from [Link]

- Wagner, D. A., Schultz, D. S., Deen, W. M., Young, V. R., & Tannenbaum, S. R. (1983). Metabolic Fate of an Oral Dose of 15N-labeled Nitrate in Humans: Effect of Diet Supplementation with Ascorbic Acid1. Cancer Research, 43(4), 1921-1925.

- Kim, E., Kim, J. H., & Lee, J. (2024).

-

Redox. (2025). Safety Data Sheet Sodium Nitrate Solution. Retrieved from [Link]

-

ResearchGate. (2022). Protocol for working with 15N?. Retrieved from [Link]

- Vanhatalo, A., Jones, A. M., Blackwell, J. R., Wylie, L. J., & Fulford, J. (2023). 15 N-labeled dietary nitrate supplementation increases human skeletal muscle nitrate concentration and improves muscle torque production. Acta Physiologica, 237(3), e13924.

-

UNOLS. (2016). Stable Isotope Recommendations. Retrieved from [Link]

- National Academies of Sciences, Engineering, and Medicine. (1995). Case Study 27: Nitrate/Nitrite Toxicity. In Environmental Medicine: Integrating a Missing Element into Medical Education.

- Vanhatalo, A., et al. (2023). 15 N ‐labeled dietary nitrate supplementation increases human skeletal muscle nitrate concentration and improves muscle torque production. Acta Physiologica, 237(2), e13924.

- Centers for Disease Control and Prevention. (2002). Methemoglobinemia Following Unintentional Ingestion of Sodium Nitrite --- New York, 2002. MMWR. Morbidity and mortality weekly report, 51(29), 639–642.

-

ResearchGate. (2016). Who else is working with 15N2 labelling for Nitrogen fixation and would like to share her/his experience with purity of gases of different suppliers?. Retrieved from [Link]

- Grewal, E., & Zulfiqar, H. (2022). Methemoglobinemia caused by sodium nitrite overdose. CMAJ : Canadian Medical Association journal = journal de l'Association medicale canadienne, 194(30), E1055.

- Dela Cruz, M., Glick, J., Merker, S. H., & Vearrier, D. (2018). Survival after severe methemoglobinemia secondary to sodium nitrate ingestion.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 15 N-labeled dietary nitrate supplementation increases human skeletal muscle nitrate concentration and improves muscle torque production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. unols.org [unols.org]

- 5. dl.novachem.com.au [dl.novachem.com.au]

- 6. isotope.com [isotope.com]

- 7. scbt.com [scbt.com]

- 8. redox.com [redox.com]

- 9. SODIUM NITRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. nationalacademies.org [nationalacademies.org]

- 11. Methemoglobinemia Following Unintentional Ingestion of Sodium Nitrite --- New York, 2002 [cdc.gov]

- 12. Methemoglobinemia caused by sodium nitrite overdose - PMC [pmc.ncbi.nlm.nih.gov]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. shop.chemsupply.com.au [shop.chemsupply.com.au]

An In-depth Technical Guide to Sodium Nitrate-15N: A Versatile Tool in Modern Research and Drug Development

This guide provides an in-depth exploration of Sodium nitrate-15N (Na¹⁵NO₃), a stable isotope-labeled compound that has become an indispensable tool for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis, and diverse applications, offering both theoretical understanding and practical, field-proven insights to empower your research endeavors.

Core Compound Identification and Physicochemical Properties

At its core, this compound is an isotopically enriched form of sodium nitrate, where the naturally abundant nitrogen-14 (¹⁴N) isotope is replaced with the stable, heavier nitrogen-15 (¹⁵N) isotope. This seemingly simple substitution provides a powerful and non-radioactive tracer for a multitude of biological and chemical processes.

Key Identifiers:

| Identifier | Value | Source(s) |

| CAS Number | 31432-45-8 | [1] |

| Molecular Formula | Na¹⁵NO₃ | [1] |

| Molecular Weight | 85.99 g/mol |

Physicochemical Characteristics:

This compound presents as a white, crystalline, and often deliquescent solid that is highly soluble in water.[2] Its physical and chemical properties are nearly identical to its unlabeled counterpart, ensuring that it behaves as a true tracer in biological systems without altering molecular function.

| Property | Value | Source(s) |

| Appearance | White crystalline solid | [2] |

| Melting Point | 306 °C (decomposes) | [3] |

| Solubility in Water | Highly soluble | [2] |

| Isotopic Purity | Typically ≥98 atom % ¹⁵N |

Synthesis, Purification, and Quality Control of this compound

The synthesis of this compound is primarily achieved through the neutralization of ¹⁵N-enriched nitric acid (H¹⁵NO₃) with a sodium base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).[2]

Synthesis Reaction:

H¹⁵NO₃ + NaOH → Na¹⁵NO₃ + H₂O

The ¹⁵N-enriched nitric acid is the key starting material and is typically produced via the Ostwald process, which involves the catalytic oxidation of ¹⁵N-ammonia (¹⁵NH₃).

Purification and Quality Control:

Ensuring the high isotopic and chemical purity of this compound is paramount for accurate and reproducible experimental results. Purification is typically achieved through recrystallization.

Quality control measures include:

-

Mass Spectrometry: To confirm the isotopic enrichment of ¹⁵N.

-

Ion Chromatography: To quantify the chemical purity and detect any anionic impurities, such as nitrite (NO₂⁻).[4]

-

Elemental Analysis: To determine the elemental composition and confirm the correct stoichiometry.

Applications in Research and Drug Development

The utility of this compound spans a wide range of scientific disciplines, from agricultural studies to cutting-edge drug development. Its ability to act as a tracer for nitrogen metabolism is the cornerstone of its application.

Metabolic Labeling and Pathway Tracing

Stable isotope labeling with ¹⁵N is a powerful technique for elucidating metabolic pathways.[5] By introducing this compound into a biological system, researchers can track the incorporation of the ¹⁵N atom into various nitrogen-containing biomolecules, such as amino acids, proteins, and nucleic acids.

Experimental Workflow for Metabolic Labeling:

Caption: General workflow for a ¹⁵N metabolic labeling experiment.

Quantitative Proteomics

In the field of proteomics, ¹⁵N labeling is a cornerstone for accurate protein quantification.[6] By growing cells or organisms in a medium containing this compound as the sole nitrogen source, all newly synthesized proteins become uniformly labeled with ¹⁵N. This "heavy" proteome can then be used as an internal standard to compare against an unlabeled "light" proteome from a different experimental condition.

Step-by-Step Protocol for Quantitative Proteomics using ¹⁵N Labeling:

-

Culture Preparation: Grow the control cell line in a standard "light" medium and the experimental cell line in a "heavy" medium containing this compound. Ensure at least 5-6 cell doublings for complete labeling.

-

Sample Mixing: Combine equal amounts of protein from the "light" and "heavy" cell populations.

-

Protein Digestion: Digest the mixed protein sample into peptides using an enzyme such as trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Utilize specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the relative abundance of the "light" and "heavy" isotopic pairs. The ratio of the peak intensities of the heavy to light peptides provides a precise measure of the change in protein expression between the two conditions.[7]

Elucidating Drug Mechanism of Action

Understanding how a drug interacts with its target and affects cellular metabolism is crucial in drug development. This compound can be used to trace the metabolic perturbations induced by a drug candidate. For instance, if a drug is hypothesized to inhibit a particular enzyme in a nitrogen metabolic pathway, ¹⁵N labeling can be used to monitor the buildup of the substrate and the depletion of the product of that enzyme.

Investigating the Nitrate-Nitrite-Nitric Oxide Pathway:

Sodium nitrate-¹⁵N is also instrumental in studying the nitrate-nitrite-nitric oxide (NO) pathway. Dietary nitrate, after conversion to nitrite, can be a significant source of NO, a critical signaling molecule.[5] By administering Na¹⁵NO₃, researchers can trace the conversion to ¹⁵NO₂⁻ and subsequently to ¹⁵NO, distinguishing it from NO produced by nitric oxide synthase (NOS) enzymes. This is particularly relevant in cardiovascular and metabolic disease research.[8]

Caption: Tracing the nitrate-nitrite-¹⁵NO signaling pathway.

High-Throughput Screening (HTS) in Drug Discovery

In the context of HTS, ¹⁵N-labeled compounds can be used to develop robust and sensitive assays. For example, in screening for inhibitors of an enzyme that processes a nitrogen-containing substrate, a ¹⁵N-labeled substrate can be used. The enzymatic reaction is then monitored by mass spectrometry, which can rapidly and accurately detect the formation of the ¹⁵N-labeled product. This approach offers high specificity and is less prone to interference from fluorescent or colored compounds that can plague traditional HTS assays.

Safety, Handling, and Storage

While ¹⁵N is a stable, non-radioactive isotope, this compound is a chemical and should be handled with appropriate safety precautions.

-

Oxidizing Agent: Sodium nitrate is an oxidizing agent and may intensify fire. Keep away from combustible materials.[3]

-

Health Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[4]

Conclusion

This compound is a versatile and powerful tool in the arsenal of modern researchers and drug development professionals. Its ability to serve as a non-invasive, stable isotopic tracer for nitrogen metabolism has provided invaluable insights into complex biological processes, from fundamental metabolic pathway mapping to the elucidation of drug mechanisms of action. As analytical technologies such as mass spectrometry continue to advance in sensitivity and resolution, the applications of this compound are poised to expand even further, promising new discoveries and innovations in science and medicine.

References

-

High-throughput screening by Nuclear Magnetic Resonance (HTS by NMR) for the identification of PPIs antagonists. National Center for Biotechnology Information. [Link]

-

Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. PubMed. [Link]

-

SODIUM NITRATE (15N, 98%+). (2019). Novachem. [Link]

-

Sodium Nitrate • IsotopeShop.com - 15N. IsotopeShop.com. [Link]

-

Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells. PubMed Central. [Link]

-

Quantitative Shotgun Proteomics Using a Uniform 15N-Labeled Standard to Monitor Proteome Dynamics in Time Course Experiments Reveals New Insights into the Heat Stress Response of Chlamydomonas reinhardtii. National Center for Biotechnology Information. [Link]

-

15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science. [Link]

-

Quantitative Proteomics Using Reductive Dimethylation For Stable Isotope Labeling l Protocol Preview. YouTube. [Link]

-

15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv. [Link]

-

Hunt for NDSRIs: Unveiling Hidden Threats with the Novel 15 N-Enriched NAP Test. MDPI. [Link]

-

Stable Isotope Labeling Strategies. University of Washington. [Link]

-

Mechanisms of action of nitrates. PubMed. [Link]

-

Exploring sodium nitrate supplementation in enhancing nitric oxide bioavailability and reducing oxidative stress: implications for blood pressure and endothelial dysfunction in hypertension. PubMed. [Link]

-

This compound ?98 atom % | 364606-5G | SIGMA-ALDRICH | SLS Ireland. SLS. [Link]

-

(PDF) Analysis of nitrate, nitrite, and [15N] nitrate in biological fluids. ResearchGate. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Sodium nitrate - Wikipedia [en.wikipedia.org]

- 3. 硝酸ナトリウム-15N ≥98 atom % 15N, ≥99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]

- 8. Exploring sodium nitrate supplementation in enhancing nitric oxide bioavailability and reducing oxidative stress: implications for blood pressure and endothelial dysfunction in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and stability of Sodium nitrate-15N in aqueous solutions

An In-depth Technical Guide to the Solubility and Stability of Sodium Nitrate-¹⁵N in Aqueous Solutions

Abstract

Sodium nitrate-¹⁵N (Na¹⁵NO₃) is a crucial tool in metabolic research, environmental science, and drug development, primarily serving as a stable isotope tracer to elucidate the complex pathways of nitrogen metabolism and nitric oxide signaling.[1][2] The accuracy and reproducibility of experiments utilizing Na¹⁵NO₃ are fundamentally dependent on the precise preparation and integrity of its aqueous solutions. This guide provides a comprehensive technical overview of the solubility and stability of Sodium nitrate-¹⁵N, offering field-proven insights into its physicochemical properties, factors influencing its stability in aqueous media, and validated protocols for its handling, storage, and analysis.

Core Physicochemical Properties

Sodium nitrate-¹⁵N is a white, deliquescent solid, meaning it has a strong tendency to absorb moisture from the air.[3][4] The substitution of ¹⁴N with the stable, non-radioactive ¹⁵N isotope does not significantly alter the fundamental chemical properties of the molecule compared to its unlabeled counterpart. However, its application as a tracer necessitates stringent control over its purity and concentration.[5]

Solubility in Aqueous and Organic Solvents

Sodium nitrate is renowned for its high solubility in water, a critical attribute for preparing concentrated stock solutions in a laboratory setting.[6][7] This solubility is highly dependent on temperature, increasing substantially as the temperature rises.

Table 1: Solubility of Sodium Nitrate in Water at Various Temperatures

| Temperature (°C) | Solubility (g / 100 g H₂O) | Source(s) |

|---|---|---|

| 0 | 70.7 | |

| 20 | 87.4 - 88.3 | [3] |

| 25 | 91.2 - 92.1 | [8] |

| 40 | 104.9 | |

| 60 | 124.7 | |

| 80 | 148.0 |

| 100 | 176.0 | |

While highly soluble in water, Sodium nitrate-¹⁵N exhibits limited solubility in most organic solvents. It is slightly soluble in ethanol and methanol but is not soluble in acetone.[8][9] This characteristic is pivotal for purification processes and for experimental designs where the compound must remain in the aqueous phase.

Stability of Aqueous Sodium Nitrate-¹⁵N Solutions

Under standard laboratory conditions, Sodium nitrate-¹⁵N is a stable compound in aqueous solutions.[10] However, its integrity can be compromised by several environmental and chemical factors. Understanding these factors is essential for maintaining the isotopic and chemical purity of prepared solutions.

Factors Influencing Solution Stability

The primary factors that can affect the stability of Na¹⁵NO₃ solutions are temperature, pH, and the presence of incompatible materials.

-

Thermal Stability: Sodium nitrate is thermally stable up to high temperatures. Decomposition begins around 450°C and can become explosive above 538°C.[10][11] The decomposition process is complex, initially yielding sodium nitrite (NaNO₂) and oxygen, and at higher temperatures, producing nitrogen oxides (NOx), nitrogen gas (N₂), and sodium oxide.[8][11] For laboratory applications, thermal decomposition of aqueous solutions under normal storage or experimental temperatures (e.g., 4°C to 40°C) is negligible.

-

Effect of pH: Sodium nitrate is the salt of a strong acid (nitric acid) and a strong base (sodium hydroxide). Consequently, its aqueous solutions are neutral, with a pH of approximately 7.0.[12][13] The nitrate ion (NO₃⁻) is chemically stable across a wide physiological and experimental pH range. This contrasts sharply with the nitrite ion (NO₂⁻), which is unstable in acidic conditions. Researchers must ensure that solutions are not inadvertently contaminated with nitrite, which could lead to degradation under acidic pH.

-

Incompatible Materials: As a strong oxidizing agent, sodium nitrate and its solutions must be segregated from incompatible materials. Contact with strong reducing agents, powdered metals, organic materials, strong acids, and combustible materials can lead to vigorous and potentially explosive reactions.[10][12][14]

The following diagram illustrates the key factors that must be controlled to ensure the stability of Sodium nitrate-¹⁵N solutions.

Caption: Key factors influencing the stability of aqueous Sodium nitrate-¹⁵N solutions.

Practical Guidelines for Handling and Storage

Proper handling and storage are paramount to preserving the chemical and isotopic integrity of Sodium nitrate-¹⁵N.

Table 2: Recommended Storage Conditions for Sodium Nitrate-¹⁵N

| Form | Parameter | Recommendation | Rationale | Source(s) |

|---|---|---|---|---|

| Solid | Temperature | Room Temperature | Prevents thermal degradation and moisture condensation cycles. | [5][12] |

| Atmosphere | Tightly sealed, non-metallic container. | The compound is deliquescent and can absorb atmospheric moisture. | [3][15] | |

| Light | Protect from light (e.g., amber glass bottle). | Prevents potential light-induced reactions, a general best practice for all high-purity chemicals. | [12][16] | |

| Incompatibles | Segregate from combustible materials, reducing agents, and strong acids. | Sodium nitrate is a strong oxidizer and can react dangerously. | [10][14] | |

| Aqueous Solution | Temperature | 2-8°C (Refrigerated) | Slows potential microbial growth in unsterilized solutions and maintains general stability. | [16] |

| Container | Tightly sealed glass or polypropylene container (e.g., borosilicate glass vial). | Ensures inert storage environment and prevents evaporation or contamination. | [16] | |

| Light | Amber vial or storage in the dark. | Protects from potential photodegradation. | [15] |

| | Duration | Prepare fresh as needed. For short-term storage, use sterile water and containers. | Minimizes the risk of concentration changes due to evaporation and microbial contamination. | |

Experimental Protocols

Adherence to standardized protocols for solution preparation and analysis ensures experimental reproducibility and accuracy.

Protocol 1: Preparation of a Standard 10 mM Aqueous Solution of Sodium Nitrate-¹⁵N

This protocol details the preparation of a highly accurate standard solution for use in cell culture, metabolic tracing, or as an analytical standard.

Materials:

-

Sodium nitrate-¹⁵N (Na¹⁵NO₃, MW: 85.99 g/mol for 99 atom % ¹⁵N)[17]

-

High-purity, deionized water (≥18.2 MΩ·cm)

-

Calibrated analytical balance (readable to 0.01 mg)

-

Class A 100.00 mL volumetric flask

-

Weighing paper or boat

-

Spatula

-

Funnel

-

Sterile storage bottle (amber glass recommended)

Methodology:

-

Pre-equilibration: Allow the sealed container of solid Na¹⁵NO₃ to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

-

Calculation: Calculate the mass of Na¹⁵NO₃ required. For a 10 mM (0.010 mol/L) solution in 100 mL (0.1 L): Mass = 0.010 mol/L * 0.1 L * 85.99 g/mol = 0.08599 g = 86.0 mg

-

Weighing: On the analytical balance, carefully weigh out approximately 86.0 mg of Na¹⁵NO₃ onto weighing paper. Record the exact mass to four decimal places (e.g., 0.0862 g).

-

Dissolution: Place the funnel into the neck of the 100 mL volumetric flask. Carefully transfer the weighed solid into the flask. Rinse the weighing paper/boat and funnel with small volumes of deionized water, collecting the rinsate in the flask to ensure quantitative transfer.

-

Volume Adjustment: Add deionized water to the flask until it is approximately half-full. Swirl gently to dissolve the solid completely.

-

Final Dilution: Once the solid is fully dissolved, continue adding deionized water until the bottom of the meniscus aligns precisely with the calibration mark on the neck of the flask.

-

Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

-

Concentration Correction: Recalculate the precise molarity of the solution based on the exact mass weighed. Precise Molarity = (Actual Mass (g) / 85.99 g/mol ) / 0.1 L

-

Storage: Transfer the solution to a clearly labeled, sterile amber glass bottle. Store at 2-8°C.

Caption: Experimental workflow for the preparation of a standard Sodium nitrate-¹⁵N solution.

Protocol 2: Workflow for Assessing Long-Term Solution Stability

This protocol provides a conceptual framework for validating the stability of a prepared Na¹⁵NO₃ stock solution over time.

Objective: To quantify the concentration of Na¹⁵NO₃ at initial and subsequent time points to detect any potential degradation or changes in concentration.

Caption: Conceptual workflow for a long-term stability assessment study.

Analytical Methods for Quantification

Confirming the concentration and isotopic enrichment of Sodium nitrate-¹⁵N solutions is critical for data integrity.

-

Quantification of Nitrate: Ion Chromatography (IC) with suppressed conductivity detection is a robust and widely used method for accurately quantifying the concentration of the nitrate anion in aqueous solutions.[18] This technique can also resolve nitrate from potential contaminants like nitrite.

-

Isotopic Analysis: To verify the ¹⁵N enrichment, mass spectrometry is required. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization or Isotope Ratio Mass Spectrometry (IRMS) provide precise measurements of the ¹⁵N/¹⁴N ratio.[19][20][21] These specialized analyses are crucial for confirming the isotopic purity of the starting material and for tracing its fate in complex biological systems.

Conclusion

The effective use of Sodium nitrate-¹⁵N in a research or development setting hinges on a thorough understanding of its solubility and stability. This compound is highly soluble in water and is chemically stable in aqueous solutions under proper storage conditions. By adhering to the meticulous protocols for preparation, storage, and handling outlined in this guide, researchers can ensure the integrity of their Na¹⁵NO₃ solutions, thereby guaranteeing the accuracy, validity, and reproducibility of their experimental results.

References

-

IsotopeShop.com. Sodium Nitrate • 15N. [Link]

-

Chemsafety. Sodium nitrate-(15-N) Safety Data Sheet. [Link]

-

Dunuwila, D. D., Gagliardi, C. D., & Berglund, K. A. (1998). Solubility and Crystal Growth of Sodium Nitrate from Mixed Alcohol – Water Solvents. Journal of Crystal Growth, 193(4), 677-684. [Link]

-

PubChem. Sodium Nitrate. [Link]

-

ResearchGate. Solubility curves of KNO3 and NaNO3 concerning temperature per 100 g of water. [Link]

-

UC Santa Barbara. Nitrates - Standard Operating Procedure. [Link]

-

SFGK. How to properly store sodium nitrate solution? [Link]

-

Wikipedia. Sodium nitrate. [Link]

-

Sciencemadness Wiki. Sodium nitrate. [Link]

-

OSTI.GOV. Effect of pH on the Performance of Sodium Nitrite Corrosion Inhibitor. [Link]

-

ACS Publications. Hunt for NDSRIs: Unveiling Hidden Threats with the Novel 15 N-Enriched NAP Test. [Link]

-

MDPI. The Effect of Different Levels of Sodium Nitrate on the Physicochemical Parameters and Nutritional Value of Traditionally Produced Fermented Loins. [Link]

-

Green, L. C., Wagner, D. A., Glogowski, J., Skipper, P. L., Wishnok, J. S., & Tannenbaum, S. R. (1982). Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids. Analytical biochemistry, 126(1), 131-138. [Link]

-

ResearchGate. Effect of pH on the performance of sodium nitrite corrosion inhibitor. [Link]

-

OKCHEM. What are the applications of Sodium Nitrate in the pharmaceutical industry? [Link]

-

Queen's University Facility for Isotope Research. 15N & 18O ANALYSIS OF NITRATES (NO3) IN AQUEOUS SAMPLES. [Link]

-

ResearchGate. (PDF) Analysis of nitrate, nitrite, and [15N] nitrate in biological fluids. [Link]

-

Shimokawabe, M., Furuichi, R., & Ishii, T. (1979). The thermal decomposition of sodium nitrate and the effects of several oxides on the decomposition. Thermochimica Acta, 28(2), 287-301. [Link]

-

Quora. Is sodium nitrate soluble in water? [Link]

-

Quora. What is the pH scale of sodium nitrate? [Link]

-

ResearchGate. The thermal decomposition of sodium nitrite and sodium nitrate pre-adsorbed on TiO 2 surfaces. [Link]

-

YouTube. Is NaNO3 Soluble or Insoluble in Water? [Link]

-

U.S. Environmental Protection Agency. Nitrate-N Isotope Results and Interpretation. [Link]

-

MDPI. Resolving Nitrate Sources in Rivers Through Dual Isotope Analysis of δ15N and δ18O. [Link]

-

MDPI. Experimental Study on the Impact of Sorption-Desorption on Nitrate Isotopes. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. isotope.com [isotope.com]

- 3. Sodium Nitrate • 15N • Sodium Nitrate • IsotopeShop.com [isotopeshop.com]

- 4. Sodium nitrate - Wikipedia [en.wikipedia.org]

- 5. isotope.com [isotope.com]

- 6. quora.com [quora.com]

- 7. youtube.com [youtube.com]

- 8. Sodium Nitrate | NaNO3 | CID 24268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. scispace.com [scispace.com]

- 12. isotope.com [isotope.com]

- 13. quora.com [quora.com]

- 14. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 15. fishersci.com [fishersci.com]

- 16. How to properly store sodium nitrate solution?-Chemwin [en.888chem.com]

- 17. 硝酸钠- 15 N ≥98 atom % 15N, ≥99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. it2isotopes.com [it2isotopes.com]

- 21. researchgate.net [researchgate.net]

A Guide to 15N Stable Isotope Labeling: From Natural Abundance to Advanced Scientific Discovery

This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the stable nitrogen isotope, 15N. We will explore the foundational principles originating from its natural abundance and detail its pivotal role in modern labeling studies, offering both theoretical insights and practical methodologies.

The Foundation: Understanding Nitrogen Isotopes and Natural Abundance

Nitrogen, a fundamental element of life, primarily exists as two stable isotopes: 14N and 15N. The overwhelming majority of nitrogen in the Earth's atmosphere and terrestrial ecosystems is 14N, with 15N present at a very low natural abundance.[1][2] This scarcity is not a limitation but rather the cornerstone of its utility in scientific research.

The key distinction lies in their nuclear structure: 15N contains one extra neutron compared to 14N. This difference in mass, though subtle, is detectable by modern analytical instruments like mass spectrometers and Nuclear Magnetic Resonance (NMR) spectrometers, allowing scientists to differentiate and trace molecules containing the heavier isotope.

Table 1: Natural Abundance of Key Stable Isotopes

| Isotope | Natural Abundance (%) | Nuclear Spin | Key Characteristics |

| 14N | ~99.634% | 1 | High abundance, but quadrupolar moment leads to broad NMR signals.[3] |

| 15N | ~0.366% | 1/2 | Low abundance, sharp NMR signals, ideal for tracing.[1][4] |

| 12C | ~98.9% | 0 | Most common carbon isotope. |

| 13C | ~1.1% | 1/2 | The key stable isotope used in carbon tracing studies. |